Cas no 2024538-23-4 (1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride)

1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride structure
2024538-23-4 structure
商品名:1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
CAS番号:2024538-23-4
MF:C9H15ClO2S
メガワット:222.732200860977
CID:6120599
PubChem ID:165870027

1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
    • 2024538-23-4
    • EN300-1142908
    • インチ: 1S/C9H15ClO2S/c10-13(11,12)9(6-7-9)5-4-8-2-1-3-8/h8H,1-7H2
    • InChIKey: BOQFVONYSMZLEV-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1(CCC2CCC2)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 222.0481286g/mol
  • どういたいしつりょう: 222.0481286g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 42.5Ų

1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1142908-0.25g
1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
2024538-23-4 95%
0.25g
$1366.0 2023-10-26
Enamine
EN300-1142908-10g
1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
2024538-23-4 95%
10g
$6390.0 2023-10-26
Enamine
EN300-1142908-2.5g
1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
2024538-23-4 95%
2.5g
$2912.0 2023-10-26
Enamine
EN300-1142908-5.0g
1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
2024538-23-4
5g
$4309.0 2023-05-26
Enamine
EN300-1142908-1.0g
1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
2024538-23-4
1g
$1485.0 2023-05-26
Enamine
EN300-1142908-0.5g
1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
2024538-23-4 95%
0.5g
$1426.0 2023-10-26
Enamine
EN300-1142908-10.0g
1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
2024538-23-4
10g
$6390.0 2023-05-26
Enamine
EN300-1142908-0.05g
1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
2024538-23-4 95%
0.05g
$1247.0 2023-10-26
Enamine
EN300-1142908-0.1g
1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
2024538-23-4 95%
0.1g
$1307.0 2023-10-26
Enamine
EN300-1142908-1g
1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride
2024538-23-4 95%
1g
$1485.0 2023-10-26

1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride 関連文献

1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chlorideに関する追加情報

1-(2-Cyclobutylethyl)cyclopropane-1-sulfonyl chloride (CAS No. 2024538-23-4)

1-(2-Cyclobutylethyl)cyclopropane-1-sulfonyl chloride, also known by its CAS registry number CAS No. 2024538-23-4, is a highly specialized organic compound with significant applications in the field of chemical synthesis and materials science. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the production of sulfonamides, sulfonate esters, and other sulfonic acid derivatives. The unique structure of this compound, featuring a cyclopropane ring fused with a cyclobutane moiety, makes it particularly valuable for its reactivity and versatility in various chemical transformations.

The molecular structure of 1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride consists of a cyclopropane ring attached to a sulfonyl chloride group (-SO₂Cl) via a 1-position substituent. The cyclobutane ring is connected to the cyclopropane through an ethyl chain, creating a rigid and strained bicyclic system. This structural arrangement imparts unique electronic and steric properties to the molecule, which are exploited in its use as a building block in organic synthesis.

Recent studies have highlighted the importance of strained ring systems like cyclopropane and cyclobutane in drug discovery and material design. The strain inherent in these rings can lead to enhanced reactivity and selectivity in chemical reactions, making them attractive for applications in catalysis, polymer chemistry, and biochemistry. For instance, researchers have demonstrated that compounds containing strained rings can serve as templates for the synthesis of complex natural products or as precursors for advanced materials with tailored mechanical properties.

In terms of synthesis, 1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride is typically prepared through multi-step processes involving organometallic reactions or ring-closing metathesis. These methods allow for the precise construction of the bicyclic framework while maintaining the integrity of the sulfonyl chloride functionality. The use of transition metal catalysts, such as ruthenium or palladium complexes, has been pivotal in achieving high yields and selectivity in these reactions.

The reactivity of CAS No. 2024538-23-4 is primarily governed by the electrophilic nature of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form corresponding sulfonate esters or sulfonamides. The presence of the strained bicyclic system enhances the reactivity of the sulfonyl chloride group by increasing its electrophilicity through conjugation effects and steric hindrance.

In pharmaceutical research, this compound has been explored as a potential precursor for bioactive molecules with anti-inflammatory or anticancer properties. Its ability to form stable sulfonamide bonds makes it an ideal candidate for drug delivery systems or targeted therapies. Additionally, its use in peptide synthesis has been reported, where it serves as a coupling agent to facilitate the formation of amide bonds under mild reaction conditions.

The application of 1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride extends beyond traditional organic synthesis into emerging areas such as green chemistry and sustainable materials development. Researchers have investigated its role in developing biodegradable polymers or environmentally friendly surfactants by incorporating it into polymer backbones or surfactant structures.

In conclusion, CAS No. 2024538-23-4, or 1-(2-cyclobutylethyl)cyclopropane-1-sulfonyl chloride, stands out as a versatile and reactive compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for chemists seeking to design novel molecules with tailored functionalities. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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